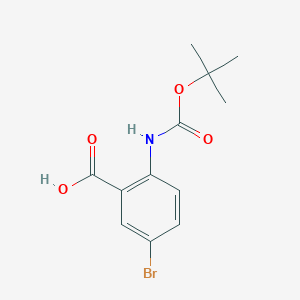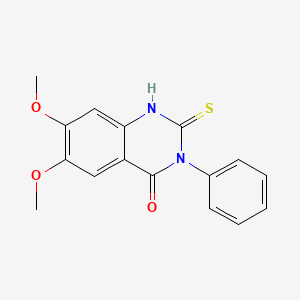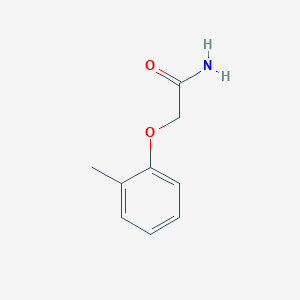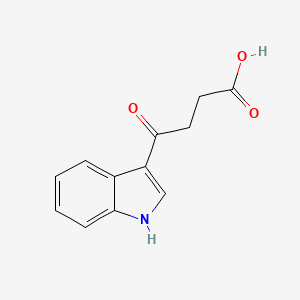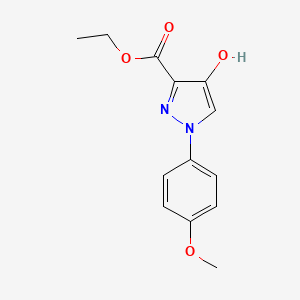![molecular formula C7H4N2O3S B1300290 5-Nitrobenzo[d]oxazole-2(3H)-thione CAS No. 22876-21-7](/img/structure/B1300290.png)
5-Nitrobenzo[d]oxazole-2(3H)-thione
Overview
Description
5-Nitrobenzo[d]oxazole-2(3H)-thione is an organic compound with the molecular formula C7H4N2O3S It is a derivative of benzoxazole, characterized by the presence of a nitro group at the 5-position and a thione group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrobenzo[d]oxazole-2(3H)-thione typically involves the nitration of benzo[d]oxazole-2(3H)-thione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually performed at low temperatures to control the rate of nitration and to prevent over-nitration. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration of reagents, can enhance the efficiency of the production process. The final product is typically subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Nitrobenzo[d]oxazole-2(3H)-thione undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid, typically in an organic solvent like dichloromethane.
Major Products Formed
Reduction: 5-Aminobenzo[d]oxazole-2(3H)-thione.
Substitution: Various substituted benzo[d]oxazole-2(3H)-thione derivatives.
Oxidation: 5-Nitrobenzo[d]oxazole-2(3H)-sulfoxide or 5-Nitrobenzo[d]oxazole-2(3H)-sulfone.
Scientific Research Applications
5-Nitrobenzo[d]oxazole-2(3H)-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also be employed in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Nitrobenzo[d]oxazole-2(3H)-thione depends on its specific application. In biological systems, the compound may exert its effects by interacting with enzymes or receptors. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thione group may also play a role in binding to metal ions or proteins, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Nitrobenzo[d]oxazole-2(3H)-one: Similar structure but with a carbonyl group instead of a thione group.
5-Nitrobenzo[d]oxazole-2(3H)-sulfoxide: Oxidized form of 5-Nitrobenzo[d]oxazole-2(3H)-thione.
5-Nitrobenzo[d]oxazole-2(3H)-sulfone: Further oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of both a nitro group and a thione group in its structure. This combination imparts distinct chemical reactivity and biological activity compared to its analogues. The thione group, in particular, allows for interactions with metal ions and proteins that are not possible with the carbonyl group in 5-Nitrobenzo[d]oxazole-2(3H)-one. Additionally, the nitro group provides a site for further chemical modifications, enabling the synthesis of a wide range of derivatives with diverse properties.
Properties
IUPAC Name |
5-nitro-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S/c10-9(11)4-1-2-6-5(3-4)8-7(13)12-6/h1-3H,(H,8,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOGSTGLRLMQOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354896 | |
| Record name | 5-Nitrobenzo[d]oxazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22876-21-7 | |
| Record name | 5-Nitrobenzo[d]oxazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

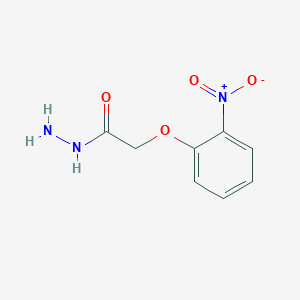
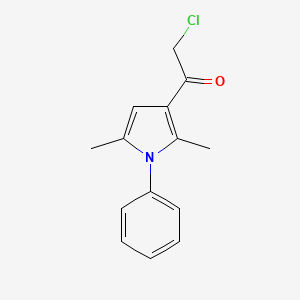
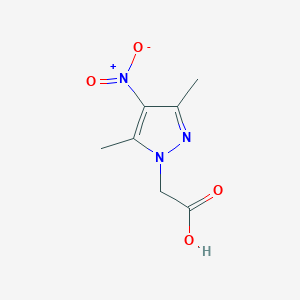
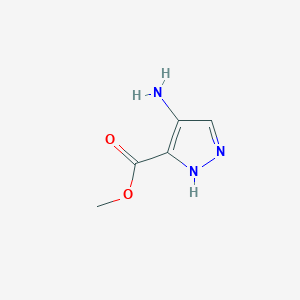
![4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide](/img/structure/B1300225.png)
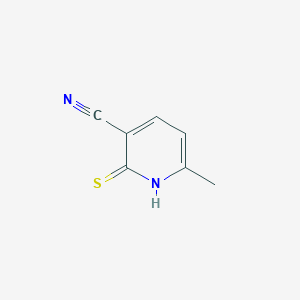
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine](/img/structure/B1300228.png)
